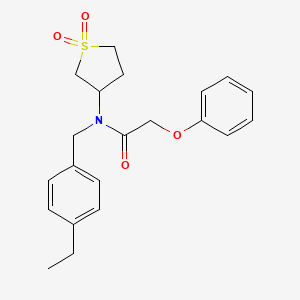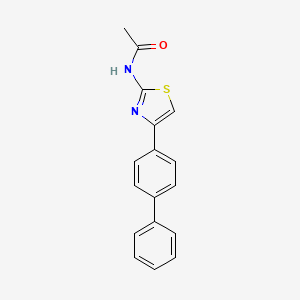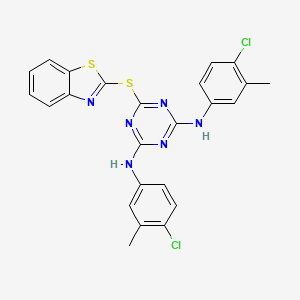![molecular formula C19H15BrN4O3S B12129847 N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129847.png)
N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est un composé organique synthétique qui appartient à la classe des dérivés du triazole. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(3-bromophényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé via une réaction de cyclisation impliquant l’hydrazine et un composé dicarbonyle approprié.
Introduction des groupes furanne : Les cycles furanne peuvent être introduits par une réaction d’alkylation de Friedel-Crafts utilisant le furanne et un agent alkylant approprié.
Fixation du groupe bromophényle : Le groupe bromophényle peut être fixé via une réaction de substitution nucléophile.
Formation de la liaison acétamide : La dernière étape implique la formation de la liaison acétamide par une réaction d’amidation.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, des conditions contrôlées de température et de pression, et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des cycles furanne, conduisant à la formation de furanones.
Réduction : Des réactions de réduction peuvent se produire au niveau du cycle triazole, conduisant potentiellement à la formation de dihydrotriazoles.
Réactifs et conditions communs
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Nucléophiles : Amines, thiols, alcools.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation des cycles furanne peut produire des furanones, tandis que la substitution nucléophile au niveau du groupe bromophényle peut introduire divers groupes fonctionnels.
Applications De Recherche Scientifique
Chimie
En chimie, le N-(3-bromophényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications chimiques, ce qui en fait un composé précieux en chimie organique synthétique.
Biologie
En recherche biologique, ce composé peut être étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antifongiques ou anticancéreuses. La présence du cycle triazole est particulièrement remarquable, car les dérivés du triazole sont connus pour présenter une large gamme d’activités biologiques.
Médecine
En chimie médicinale, le N-(3-bromophényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide peut être étudié comme un candidat médicament potentiel. Sa structure suggère des interactions potentielles avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé peut trouver des applications dans le développement de nouveaux matériaux, d’agrochimiques ou comme intermédiaire dans la synthèse d’autres composés précieux.
Mécanisme D'action
Le mécanisme d’action du N-(3-bromophényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique probablement des interactions avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le cycle triazole peut interagir avec des ions métalliques ou d’autres sites actifs, tandis que les groupes bromophényle et furanne peuvent améliorer l’affinité de liaison et la spécificité. Des études détaillées seraient nécessaires pour élucider les voies moléculaires exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3-chlorophényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide : Structure similaire avec un atome de chlore au lieu du brome.
N-(3-méthylphényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide : Structure similaire avec un groupe méthyle au lieu du brome.
N-(3-nitrophényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide : Structure similaire avec un groupe nitro au lieu du brome.
Unicité
L’unicité du N-(3-bromophényl)-2-{[5-(furan-2-yl)-4-(furan-2-ylméthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide réside dans la combinaison des parties bromophényle, furanne et triazole. Cet arrangement spécifique de groupes fonctionnels peut conférer des activités biologiques et une réactivité chimique uniques, le distinguant d’autres composés similaires.
Propriétés
Formule moléculaire |
C19H15BrN4O3S |
|---|---|
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15BrN4O3S/c20-13-4-1-5-14(10-13)21-17(25)12-28-19-23-22-18(16-7-3-9-27-16)24(19)11-15-6-2-8-26-15/h1-10H,11-12H2,(H,21,25) |
Clé InChI |
RWFNRPIZYSUHPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129770.png)
![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine](/img/structure/B12129793.png)

![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)


![4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129818.png)

![9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12129827.png)
}-N-(4-chlorophen yl)acetamide](/img/structure/B12129838.png)

![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12129840.png)
